N-(2-fluorobenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, which is a fused ring system containing both benzene and pyran rings. The presence of fluorine and pyridine moieties adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoline Derivatives: Widely used in medicine for their antimicrobial and anticancer activities.
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of fluorine and pyridine moieties, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C22H15FN2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C22H15FN2O3/c23-17-9-3-1-7-15(17)14-25(21-11-5-6-12-24-21)22(27)20-13-18(26)16-8-2-4-10-19(16)28-20/h1-13H,14H2 |
InChI Key |
JFBGVBPSYQKXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.